2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a sulfonylated morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazole derivative, followed by the introduction of the methylphenyl group through electrophilic substitution. The final steps often involve sulfonylation of the morpholine ring and esterification with the dichlorobenzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an inhibitor of specific enzymes or as a fluorescent probe.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as in drug development for targeting specific diseases.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE
- 4-METHYLPHENYL 2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C24H20Cl2N4O5S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H20Cl2N4O5S/c1-15-6-7-22(21(12-15)30-27-19-4-2-3-5-20(19)28-30)35-24(31)16-13-23(18(26)14-17(16)25)36(32,33)29-8-10-34-11-9-29/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
CIVQJZBPUHQHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.